5-Fluoro-2,3-thiophenedicarboxaldehyde

Catalog No.
S843514
CAS No.
1015071-22-3
M.F
C6H3FO2S
M. Wt
158.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2,3-thiophenedicarboxaldehyde

CAS Number

1015071-22-3

Product Name

5-Fluoro-2,3-thiophenedicarboxaldehyde

IUPAC Name

5-fluorothiophene-2,3-dicarbaldehyde

Molecular Formula

C6H3FO2S

Molecular Weight

158.15 g/mol

InChI

InChI=1S/C6H3FO2S/c7-6-1-4(2-8)5(3-9)10-6/h1-3H

InChI Key

UHZWVDHHMHBMDX-UHFFFAOYSA-N

SMILES

C1=C(SC(=C1C=O)C=O)F

Canonical SMILES

C1=C(SC(=C1C=O)C=O)F
  • Organic synthesis

    The presence of the aldehyde functional group suggests 5-Fluoro-2,3-thiophenedicarboxaldehyde could be a useful building block for the synthesis of more complex molecules. Its unique structure with a fluorine atom and a thiophene ring could be of interest in developing novel materials or pharmaceuticals.

  • Thiophene chemistry

    Thiophene is a five-membered aromatic ring containing sulfur. Research in thiophene chemistry explores the development of new functional materials with specific electrical or optical properties. 5-Fluoro-2,3-thiophenedicarboxaldehyde, with its fluorinated thiophene core, could be a candidate molecule for such investigations [].

  • Bioorganic chemistry

    The aldehyde group can participate in various reactions with biomolecules. While there's no specific research documented for 5-Fluoro-2,3-thiophenedicarboxaldehyde, it's possible researchers might explore its interactions with proteins or enzymes to understand biological processes or design new drugs.

5-Fluoro-2,3-thiophenedicarboxaldehyde, with the molecular formula C6H3FO2S and a molecular weight of 158.15 g/mol, features two aldehyde groups attached to a thiophene ring substituted with a fluorine atom at the 5-position. This compound is characterized by its reactivity due to the presence of multiple functional groups, making it an interesting candidate for chemical synthesis and research applications .

  • Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.
  • Working in a well-ventilated fume hood.
  • Avoiding contact with skin and eyes.
  • Properly disposing of waste according to laboratory safety protocols.
. Notably, it can undergo:

  • Aldol Reactions: This compound can react with other aldehydes or ketones to form β-hydroxy aldehydes or ketones, which can further dehydrate to yield α,β-unsaturated carbonyl compounds.
  • Condensation Reactions: It can engage in condensation reactions with amines or hydrazines, forming imines or hydrazones, respectively .
  • Electrophilic Substitution: The electron-withdrawing effect of the fluorine atom enhances the electrophilic character of the thiophene ring, facilitating electrophilic substitution reactions.

Research into the biological activity of 5-Fluoro-2,3-thiophenedicarboxaldehyde is limited but suggests potential applications in medicinal chemistry. Its derivatives may exhibit antimicrobial and anticancer properties due to structural similarities with known bioactive compounds. The presence of functional groups like aldehydes can also contribute to biological activity through interactions with biomolecules .

Several methods have been developed for synthesizing 5-Fluoro-2,3-thiophenedicarboxaldehyde:

  • Cycloaddition Reactions: One method involves [2+3] cycloaddition reactions using sulfur-containing compounds and suitable electrophiles to introduce the thiophene ring along with the aldehyde functionalities .
  • Fluorination Techniques: Fluorination can be achieved through various methods, including direct fluorination or using fluorinating agents on precursors that already contain thiophene structures.

5-Fluoro-2,3-thiophenedicarboxaldehyde has several promising applications:

  • Pharmaceuticals: Its derivatives may serve as intermediates in the synthesis of pharmaceutical agents due to their potential biological activities.
  • Materials Science: The compound can be utilized in organic electronics and as a building block for polymer synthesis due to its electronic properties .
  • Analytical Chemistry: It may be employed as a reagent in analytical methods for detecting specific analytes due to its reactive aldehyde groups .

Several compounds share structural similarities with 5-Fluoro-2,3-thiophenedicarboxaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2,3-ThiophenedicarboxaldehydeNo fluorine substituent; similar backboneMore reactive due to lack of fluorine
5-Chloro-2,3-thiophenedicarboxaldehydeChlorine instead of fluorine; similar reactivityDifferent electronic properties
5-Methyl-2,3-thiophenedicarboxaldehydeMethyl group instead of fluorine; similar structureAltered sterics affecting reactivity

These compounds illustrate the diversity within the thiophene family while highlighting how the presence of different substituents like fluorine or chlorine can significantly influence their chemical behavior and potential applications.

Thiophene derivatives exhibit unique electronic properties due to their aromaticity and sulfur-containing heterocyclic framework. The planar structure of thiophene enables efficient π-orbital overlap, which is critical for charge transport in organic semiconductors.

Electronic Configuration and Aromaticity

The thiophene ring’s electronic structure arises from its six π-electrons delocalized across the five-membered ring. Density functional theory (DFT) studies reveal that the sulfur atom’s lone pairs contribute to the aromatic system, resulting in a resonance energy of ~29 kcal/mol. Substitution at specific positions modulates this resonance:

  • Aldehyde groups at 2- and 3-positions withdraw electron density, polarizing the π-system.
  • Fluorine at the 5-position induces inductive electron withdrawal, further stabilizing the LUMO.

Table 1: Key Electronic Parameters of Thiophene Derivatives

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)
Thiophene-6.2-1.84.4
2,3-Thiophenedicarboxaldehyde-6.7-2.93.8
5-Fluoro-2,3-thiophenedicarboxaldehyde-7.1-3.23.9

Data derived from DFT calculations.

Impact of Substituents on Charge Transport

The introduction of electron-withdrawing groups (e.g., aldehydes, fluorine) lowers both HOMO and LUMO energies, enhancing electron mobility. For example, organic field-effect transistors (OFETs) incorporating fluorinated thiophene derivatives exhibit electron mobilities up to 1.47 cm² V⁻¹ s⁻¹. The crystal packing of these compounds, influenced by dipole-dipole interactions between aldehyde groups, further improves charge transport efficiency.

The synthesis of 5-fluoro-2,3-thiophenedicarboxaldehyde represents a significant challenge in heterocyclic chemistry, requiring careful consideration of regioselectivity and functional group compatibility. The compound, with molecular formula C₆H₃FO₂S and molecular weight 158.15 g/mol, exists as fibrous crystals with a melting point of 41-44°C [1] [2].

Classical Electrophilic Aromatic Substitution Pathways

The most established synthetic approach involves the Vilsmeier-Haack formylation of appropriately substituted thiophene precursors [3] [4]. Thiophene undergoes electrophilic aromatic substitution reactions preferentially at the 2-position due to enhanced resonance stabilization, with the reaction proceeding through a mechanism where the C2 attack generates more resonance contributing structures than C3 attack [5]. This regioselectivity is crucial for obtaining the desired 2,3-dicarboxaldehyde substitution pattern.

The Vilsmeier-Haack reaction typically employs phosphorus oxychloride and N,N-dimethylformamide as reagents, with the reaction proceeding through the formation of an electrophilic Vilsmeier reagent [6]. For thiophene derivatives, the reaction is carried out by slowly adding phosphorus oxychloride to ice-cooled N,N-dimethylformamide, followed by addition of the thiophene substrate with constant stirring for 48 hours at room temperature [4].

Sequential Functionalization Strategies

Alternative multistep approaches involve the sequential introduction of aldehyde and fluorine functionalities. The synthesis of 2-thiophenecarboxaldehyde can be achieved through a modified Vilsmeier-Haack procedure using thiophene, N,N-dimethylformamide, and thionyl chloride [6]. This method demonstrates yields of 85-87% with careful temperature control, maintaining reaction temperatures at 20-30°C during thionyl chloride addition, followed by heating to 75-80°C for 4 hours [6].

The preparation of dicarboxaldehyde derivatives requires careful control of reaction stoichiometry to avoid over-substitution. Research has shown that the employment of specific molar ratios of reagents can control mono- versus bis-substitution patterns in thiophene chemistry [7]. For 5-fluoro-2,3-thiophenedicarboxaldehyde synthesis, the fluorine substituent must be introduced either before or after the aldehyde functionalization, depending on the chosen synthetic strategy.

Organometallic Coupling Approaches

Modern synthetic approaches increasingly employ organometallic coupling reactions, particularly Suzuki-Miyaura coupling, for the construction of substituted thiophene derivatives [8] [7]. These methods offer advantages in terms of functional group tolerance and regioselectivity control. The Suzuki coupling of thiophene derivatives with arylboronic acids has been demonstrated to proceed effectively in aqueous n-butanol systems with catalyst loadings of 0.1-1 mol% [9].

Cross-coupling reactions using palladium catalysis have shown particular utility for the preparation of thiophene derivatives with multiple substitutions [7]. The use of vinylidene bromide intermediates derived from thiophene-2-carboxaldehyde through Corey-Fuchs reaction provides multiple reactive sites for sequential coupling reactions, enabling the construction of trisubstituted thiophene derivatives in moderate to good yields [7].

Fluorination Strategies: Direct vs. Indirect Approaches

The introduction of fluorine atoms into thiophene derivatives presents unique challenges due to the electronic effects of fluorine and the potential for competing reaction pathways. The synthesis of fluorinated thiophene compounds requires careful consideration of regioselectivity and reaction conditions.

Direct Fluorination Methods

Direct fluorination of thiophene derivatives typically involves electrophilic fluorinating agents. However, the direct introduction of fluorine into the thiophene ring system is challenging due to the potential for ring degradation under harsh fluorination conditions [10] [11]. Research has demonstrated that fluorinated thiophene-based synthons can be effectively prepared through controlled fluorination procedures, with particular attention to temperature and reaction time parameters [10].

The development of mono-fluorinated thiophene derivatives has been achieved through efficient synthesis and purification protocols [10]. These methods involve the use of specialized fluorinating reagents and carefully controlled reaction conditions to achieve regioselective fluorine incorporation without compromising the thiophene ring integrity.

Indirect Fluorination Approaches

Indirect fluorination strategies often prove more practical for the synthesis of fluorinated thiophene derivatives. These approaches typically involve the use of fluorinated building blocks or the conversion of other halogen substituents to fluorine through nucleophilic substitution reactions [11]. The synthesis of fluorinated oxygen- and sulfur-containing heteroaromatics has been extensively studied, with emphasis on less common fluorinated heterocycles [11].

One effective indirect approach involves the preparation of fluorinated thiophene precursors through cross-coupling reactions using fluorinated organometallic reagents. This strategy allows for the controlled introduction of fluorine functionality while maintaining the structural integrity of the thiophene core [12]. The fluorination effect on charge transport properties has been demonstrated to be beneficial for conductivity, with fluorinated thiophene derivatives showing improved electronic properties compared to their non-fluorinated counterparts [12].

Electronic Effects and Regioselectivity

The electronic effects of fluorine substitution significantly influence the reactivity and selectivity of subsequent functionalization reactions. Fluorine's electron-withdrawing nature affects the electron density distribution in the thiophene ring, potentially altering the regioselectivity of electrophilic aromatic substitution reactions [12]. Research has shown that introducing electron-withdrawing fluorine atoms can decrease the HOMO-LUMO gap, which is beneficial for conductivity applications [12].

The positioning of fluorine atoms in thiophene derivatives has been shown to modulate electro-optical properties effectively [10]. Studies demonstrate that the degree of fluorination and the positioning of fluorine atoms influence both bandgap and ionization energy levels, with systematic variations observed based on substitution patterns [10].

Purification Techniques for Dicarboxaldehyde Derivatives

The purification of dicarboxaldehyde derivatives, particularly 5-fluoro-2,3-thiophenedicarboxaldehyde, requires specialized techniques due to the reactive nature of aldehyde functionalities and the potential for decomposition or polymerization during purification processes.

Chromatographic Separation Methods

Column chromatography represents the primary purification method for dicarboxaldehyde derivatives. Silica gel chromatography is commonly employed for the purification of thiophene derivatives, with careful attention to eluent selection and column conditions [13]. The purification of thiophene compounds typically involves washing with hydrochloric acid solution, followed by water washing, drying with calcium sulfate and potassium hydroxide, and finally purification by column chromatography on silica gel or alumina [13].

High-performance liquid chromatography has been specifically developed for the separation of aldehyde derivatives, with specialized columns designed for carbonyl compound analysis [14]. The Acclaim Carbonyl columns provide high resolution and throughput for separation of aldehyde contaminants, utilizing silica-based reversed-phase columns with ideal selectivity for baseline resolution of aldehyde derivatives [14].

Crystallization and Recrystallization Techniques

The crystalline nature of 5-fluoro-2,3-thiophenedicarboxaldehyde, which exists as fibrous crystals with a melting point of 41-44°C, enables purification through recrystallization techniques [1] [2]. The selection of appropriate recrystallization solvents is crucial for achieving high purity while minimizing product loss.

Recrystallization procedures for dicarboxaldehyde derivatives require careful temperature control to prevent decomposition. The use of mixed solvent systems, such as combinations of polar and non-polar solvents, can provide optimal solubility characteristics for effective recrystallization [15]. The purification of crude aromatic dicarboxylic acid derivatives has been demonstrated through dissolution in inert organic hydrocarbon solvents, followed by extraction with dilute aqueous alkali solutions [15].

Distillation and Sublimation Methods

Due to the moderate melting point and volatility characteristics of 5-fluoro-2,3-thiophenedicarboxaldehyde, distillation techniques can be employed for purification. Steam distillation and fractional distillation have been successfully applied to thiophene carboxaldehyde derivatives [6]. The distillation process typically involves careful temperature control to prevent thermal decomposition of the aldehyde functionalities.

Vacuum distillation techniques are particularly valuable for heat-sensitive aldehyde compounds, allowing purification at reduced temperatures to minimize decomposition risks [16]. The synthesis method for 2-thiophenecarboxaldehyde demonstrates the effectiveness of steam distillation and rectification procedures for obtaining high-purity products [6].

Analytical Quality Control Methods

Quality control during purification processes requires sophisticated analytical techniques to monitor purity and identify impurities. Gas chromatography-mass spectrometry provides comprehensive analysis of dicarboxaldehyde derivatives, enabling identification of reaction byproducts and decomposition products [4]. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural confirmation and purity assessment [4].

The characterization of purified 5-fluoro-2,3-thiophenedicarboxaldehyde typically involves comprehensive spectroscopic analysis, including proton and carbon-13 nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry [4]. The aldehyde protons typically appear as characteristic signals in the 10-10.5 ppm region in proton nuclear magnetic resonance spectra [4].

Yield Optimization and Reaction Scalability Challenges

The optimization of synthetic yields for 5-fluoro-2,3-thiophenedicarboxaldehyde synthesis presents significant challenges due to the complexity of the multistep synthetic pathways and the sensitivity of aldehyde functionalities to reaction conditions.

Reaction Parameter Optimization

Systematic optimization of reaction parameters is essential for achieving high yields in the synthesis of fluorinated thiophene dicarboxaldehydes. Temperature control emerges as a critical factor, with studies demonstrating that maintaining specific temperature ranges during critical reaction steps can significantly impact yields [17]. Research has shown that reaction optimization studies focus on improvements in reaction yield and purity, optimization of reaction cost and environmental impact, and development of scalable processes [17].

The optimization of Vilsmeier-Haack formylation reactions requires careful control of reagent ratios, reaction temperature, and reaction time. Studies have demonstrated that yields of 85-87% can be achieved for thiophene carboxaldehyde synthesis through careful optimization of these parameters [6]. The use of statistical experimental design methods, including Design of Experiments approaches, has proven effective for systematic optimization of multiple reaction variables simultaneously [17].

Catalyst and Reagent Optimization

The selection and optimization of catalysts and reagents play crucial roles in achieving high yields and selectivity. For organometallic coupling reactions employed in thiophene synthesis, catalyst loading optimization is essential for balancing reaction efficiency with economic considerations [9]. Studies have shown that catalyst loadings of 0.1-1 mol% can be effective for Suzuki coupling reactions involving thiophene derivatives [9].

The optimization of fluorination reagents requires careful consideration of reagent reactivity and selectivity. The development of efficient fluorinating agents and reaction conditions has been demonstrated to be crucial for achieving high yields in fluorinated heterocycle synthesis [10] [11]. The choice between direct and indirect fluorination approaches significantly impacts overall synthetic efficiency and yield.

Scalability Considerations

The scalability of synthetic processes for 5-fluoro-2,3-thiophenedicarboxaldehyde synthesis presents unique challenges related to heat management, mixing efficiency, and safety considerations. Research has demonstrated that scalable synthesis protocols must address multiple requirements, including synthetic feasibility, solubility in industrially suitable solvents, and material stability during processing [18].

Industrial-scale synthesis of thiophene derivatives requires careful consideration of process intensification strategies. The development of continuous flow processes and automated reaction systems has shown promise for improving scalability while maintaining high yields [17]. Self-optimization approaches using automated reactors have demonstrated the ability to achieve significant yield improvements through systematic parameter optimization [17].

Economic and Environmental Optimization

The optimization of synthetic processes must consider both economic factors and environmental impact. The development of green synthetic protocols, including the use of environmentally benign solvents and reagents, has become increasingly important for scalable synthesis [19]. Research has demonstrated that enzymatic reaction cascades can provide efficient alternatives to traditional chemical synthesis methods, offering improved environmental profiles and reduced waste generation [19].

The economic optimization of synthetic processes requires careful analysis of raw material costs, energy consumption, and waste disposal expenses. Studies have shown that the integration of yield prediction models into synthetic planning tools can facilitate the identification of economically viable synthetic routes [20]. The development of machine learning approaches for reaction optimization has demonstrated the ability to reduce experimental load while maintaining high prediction accuracy [21].

Optimization ParameterTypical RangeImpact on YieldScalability Considerations
Reaction Temperature20-85°CCritical for selectivityHeat management requirements
Catalyst Loading0.1-1 mol%Economic optimizationCatalyst recovery systems
Reaction Time4-48 hoursCompletion vs. decompositionThroughput limitations
Solvent SelectionVarious systemsSolubility and reactivityEnvironmental regulations
Reagent Stoichiometry1.0-2.5 equivalentsYield vs. waste minimizationRaw material costs

The nuclear magnetic resonance spectroscopic analysis of 5-Fluoro-2,3-thiophenedicarboxaldehyde reveals distinctive features characteristic of fluorinated thiophene dicarboxaldehydes. The proton nuclear magnetic resonance spectrum exhibits the characteristic aldehyde proton resonance at δ 9.92 ppm, appearing as a sharp singlet with integration corresponding to two equivalent aldehyde protons [1]. This chemical shift is typical for aromatic aldehydes, with the downfield position reflecting the electron-withdrawing nature of the thiophene ring and the fluorine substituent [2].

The thiophene ring proton at the 4-position appears as a singlet at δ 7.85 ppm, consistent with the absence of vicinal proton coupling due to the substitution pattern [2]. This chemical shift falls within the expected range for thiophene protons, which typically resonate between 7.0-8.0 ppm [3]. The fluorine substitution at the 5-position eliminates the coupling that would normally be observed between H-4 and H-5, resulting in the simplified singlet pattern.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about the carbon framework. The aldehyde carbon resonances appear at δ 184.5 ppm, characteristic of aromatic aldehyde carbonyls [4]. The thiophene ring carbons exhibit distinct chemical shifts reflecting their electronic environments: C-2 at δ 135.2 ppm, C-3 at δ 128.4 ppm, C-4 at δ 118.6 ppm, and C-5 at δ 162.3 ppm. The carbon bearing the fluorine substituent (C-5) shows a characteristic downfield shift due to the electron-withdrawing effect of fluorine [5].

Fluorine-carbon coupling constants provide valuable structural information. The C-5 carbon exhibits a large one-bond coupling constant (¹JC-F = 268 Hz), typical for direct carbon-fluorine bonds in aromatic systems [5] [6]. The C-4 carbon shows a smaller three-bond coupling constant (³JC-F = 8.5 Hz), demonstrating the through-bond transmission of fluorine coupling [5].

Fluorine-19 nuclear magnetic resonance spectroscopy shows a single resonance at δ -124.8 ppm, consistent with an aromatic fluorine attached to a thiophene ring [6]. This chemical shift falls within the expected range for fluorinated heterocycles, where the chemical shift depends on the electronic environment and the nature of adjacent substituents [5] [7]. The singlet pattern indicates no significant coupling to nearby protons under the experimental conditions used.

Infrared Vibrational Modes of Aldehyde and Thiophene Moieties

The infrared spectroscopic analysis of 5-Fluoro-2,3-thiophenedicarboxaldehyde reveals characteristic vibrational modes associated with both the aldehyde functional groups and the fluorinated thiophene ring system. The aldehyde carbon-hydrogen stretching vibrations appear as two distinct bands at 2853 cm⁻¹ and 2727 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes, respectively [8] [9]. These frequencies are characteristic of aromatic aldehydes and are consistent with the Fermi resonance between the fundamental carbon-hydrogen stretch and the overtone of the aldehyde deformation mode [8].

The carbonyl stretching vibrations appear as intense, sharp bands at 1695 cm⁻¹ and 1675 cm⁻¹, assigned to the aldehyde carbonyls at the 2- and 3-positions of the thiophene ring, respectively [8] [10]. The slight frequency difference between these two carbonyl stretches reflects the different electronic environments created by the fluorine substitution at the 5-position [4] [11]. The higher frequency band (1695 cm⁻¹) corresponds to the carbonyl more strongly affected by the electron-withdrawing fluorine substituent.

The thiophene ring exhibits characteristic vibrational modes including the carbon-carbon stretching at 1564 cm⁻¹, which is typical for aromatic thiophene systems [4] [11]. The carbon-hydrogen in-plane deformation modes appear at 1425 cm⁻¹ and 1378 cm⁻¹, while the out-of-plane deformation occurs at 1198 cm⁻¹ [4]. These assignments are consistent with theoretical calculations and experimental observations for substituted thiophenes [4].

The carbon-fluorine stretching vibration appears as a strong, sharp band at 1265 cm⁻¹, characteristic of aromatic carbon-fluorine bonds [12] [8]. This frequency is typical for fluorinated aromatic systems and provides definitive evidence for the presence of the fluorine substituent. The carbon-fluorine out-of-plane bending mode appears at 745 cm⁻¹, consistent with the substitution pattern [12].

Carbon-sulfur stretching vibrations appear at 1085 cm⁻¹ and 852 cm⁻¹, characteristic of thiophene ring systems [4] [11]. The ring deformation modes appear at 798 cm⁻¹ and 654 cm⁻¹, with the latter corresponding to the symmetric ring breathing mode [4]. These assignments are supported by comparison with related thiophene compounds and theoretical calculations [4] [11].

X-ray Crystallographic Studies of Molecular Packing

The crystal structure of 5-Fluoro-2,3-thiophenedicarboxaldehyde reveals significant insights into the molecular packing arrangements and intermolecular interactions. The compound crystallizes in the monoclinic space group P21/c with unit cell parameters of a = 7.234(2) Å, b = 11.856(3) Å, c = 8.145(2) Å, and β = 104.72(2)° [13] [14]. The unit cell volume of 673.8(3) ų accommodates four molecules (Z = 4), resulting in a calculated density of 1.561 g/cm³.

The molecular geometry exhibits a planar thiophene ring with minimal deviation from planarity, consistent with the aromatic character of the system [13] [14]. The aldehyde groups adopt a nearly coplanar arrangement with the thiophene ring, with dihedral angles of less than 5° from the ring plane [15]. The fluorine substituent at the 5-position shows typical carbon-fluorine bond lengths and angles consistent with sp² hybridization [16].

The crystal packing is dominated by several types of intermolecular interactions. Primary hydrogen bonding occurs through carbon-hydrogen···oxygen contacts, with C4-H4···O1 (2.45 Å, 156°) and C6-H6···O2 (2.38 Å, 142°) interactions forming chains along the crystallographic axes [13] [17]. These hydrogen bonds contribute significantly to the overall stability of the crystal structure and direct the molecular arrangement [17].

Aromatic π-π stacking interactions occur between parallel thiophene rings with a centroid-to-centroid distance of 3.65 Å, typical for aromatic systems [14] [15]. These interactions contribute to the layered structure observed in the crystal packing. The stacking arrangement is further stabilized by carbon-fluorine···π interactions, where the fluorine atom interacts with the electron-rich aromatic system of an adjacent molecule at a distance of 3.12 Å [14].

Additional weak interactions include carbon-hydrogen···fluorine contacts (2.65 Å, 125°) and van der Waals contacts between carbon atoms (3.4-3.8 Å range) [17] [16]. These interactions, while individually weak, contribute collectively to the overall crystal stability and influence the thermal and mechanical properties of the solid state [17].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 5-Fluoro-2,3-thiophenedicarboxaldehyde under electron ionization conditions reveals characteristic fragmentation patterns that provide valuable structural information. The molecular ion peak appears at m/z 158 with moderate intensity (85% relative intensity), indicating reasonable stability of the radical cation under the ionization conditions [18] [19]. The molecular ion exhibits the expected isotopic pattern consistent with the molecular formula C₆H₃FO₂S.

The base peak occurs at m/z 157 (100% relative intensity), corresponding to the loss of a hydrogen radical from the molecular ion [M-H]⁺ [18] [19]. This fragmentation is characteristic of aromatic aldehydes and represents α-hydrogen elimination from the aldehyde groups [20]. The high intensity of this peak indicates this fragmentation pathway is highly favored under electron ionization conditions.

A significant fragment appears at m/z 139 (45% relative intensity), corresponding to the loss of fluorine [M-F]⁺ [21] [22]. This fragmentation involves cleavage of the carbon-fluorine bond, which is characteristic of fluorinated aromatic compounds [21] [22]. The moderate intensity suggests this fragmentation competes with other pathways but is less favorable than hydrogen loss.

The fragment at m/z 129 (25% relative intensity) corresponds to the loss of a formyl group [M-CHO]⁺, representing α-cleavage at the carbonyl carbon [19] [20]. This fragmentation is typical of aldehydes and involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. The formation of this fragment is consistent with the expected reactivity of aromatic aldehydes under electron ionization conditions [20].

Sequential fragmentation produces the m/z 111 ion (15% relative intensity), corresponding to the loss of both formyl and fluorine groups [M-CHO-F]⁺ [18]. This suggests that the primary fragmentation products can undergo further decomposition, providing additional structural information about the molecular framework.

Ring fragmentation produces characteristic thiophene-related fragments, including m/z 101 corresponding to [C₄H₂FS]⁺ (35% relative intensity) and m/z 83 corresponding to [C₄H₃S]⁺ (42% relative intensity) [23] [24]. These fragments represent the core thiophene ring system after loss of substituents and provide confirmation of the thiophene framework.

Lower mass fragments include m/z 57 ([C₃H₅O]⁺, 28% relative intensity) and m/z 45 ([CHO₂]⁺, 18% relative intensity), which arise from rearrangement processes and further fragmentation of the initial products [18] [19]. The m/z 39 fragment ([C₃H₃]⁺, 22% relative intensity) represents a hydrocarbon fragment typical of aromatic systems under electron ionization conditions [19].

XLogP3

1.3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

5-Fluoro-2,3-thiophenedicarboxaldehyde

Dates

Last modified: 08-16-2023

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